2-(Difluoromethyl)-5-methyl-1-benzofuran-7-carboxylic acid
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Overview
Description
2-(Difluoromethyl)-5-methyl-1-benzofuran-7-carboxylic acid is an organic compound that features a benzofuran ring substituted with a difluoromethyl group, a methyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5-methyl-1-benzofuran-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of a benzofuran derivative. This can be achieved through the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions . The reaction conditions often require the presence of a base and a suitable solvent, such as dimethyl sulfoxide or acetonitrile, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors to ensure consistent reaction conditions and improve scalability . Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-methyl-1-benzofuran-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the carboxylic acid group or other functional groups within the molecule.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halides or organometallic compounds under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield a difluoromethylated benzofuran with additional oxygen-containing functional groups, while reduction may produce a benzofuran derivative with reduced functional groups .
Scientific Research Applications
2-(Difluoromethyl)-5-methyl-1-benzofuran-7-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-methyl-1-benzofuran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds and interact with biological molecules, potentially leading to increased binding affinity and specificity . Additionally, the benzofuran ring structure can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Difluoromethyl)-5-methyl-1-benzofuran-7-carboxylic acid include other difluoromethylated benzofurans and related heterocyclic compounds. Examples include:
- 2-(Trifluoromethyl)-5-methyl-1-benzofuran-7-carboxylic acid
- 2-(Difluoromethyl)-5-methyl-1-benzothiophene-7-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the difluoromethyl group can significantly alter the compound’s physical and chemical properties, such as its lipophilicity, metabolic stability, and hydrogen-bonding ability . These unique properties make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(difluoromethyl)-5-methyl-1-benzofuran-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2O3/c1-5-2-6-4-8(10(12)13)16-9(6)7(3-5)11(14)15/h2-4,10H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSJTTAWWWTPCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)O)OC(=C2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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